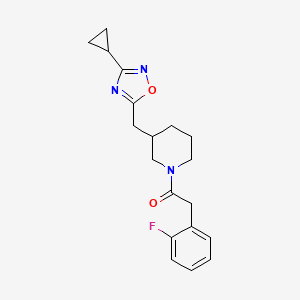

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone

Description

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone features a piperidine core substituted with a cyclopropyl-1,2,4-oxadiazole moiety and a 2-fluorophenyl ethanone group. This structure combines a heterocyclic oxadiazole ring—known for metabolic stability and hydrogen-bonding capabilities—with a fluorinated aromatic system, which often enhances bioavailability and target affinity in medicinal chemistry . The cyclopropyl group may confer rigidity and steric protection against enzymatic degradation, while the piperidine scaffold provides conformational flexibility for receptor interactions.

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c20-16-6-2-1-5-15(16)11-18(24)23-9-3-4-13(12-23)10-17-21-19(22-25-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRYJWDZFHJZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.

-

Attachment of the Piperidine Ring: : The piperidine ring is introduced via a nucleophilic substitution reaction. A suitable piperidine derivative reacts with an appropriate electrophile, such as an alkyl halide, under basic conditions (e.g., sodium hydride in dimethylformamide).

-

Coupling with the Fluorophenyl Group: : The final step involves coupling the piperidine-oxadiazole intermediate with a fluorophenyl ethanone derivative. This can be achieved through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the fluorophenyl ring, depending on the reagents used (e.g., alkyl halides, amines).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: H₂ with Pd/C, sodium borohydride (NaBH₄) in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Muscarinic Receptor Modulation

Research indicates that derivatives of cyclopropyl oxadiazoles exhibit selective activity towards muscarinic receptors. For instance, compounds similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone have been shown to act as partial agonists at the M1 muscarinic receptor while exhibiting antagonist properties at M2 and M3 receptors. This selectivity can be beneficial for developing treatments for cognitive disorders and Alzheimer's disease .

Anticancer Properties

The compound has potential applications in oncology. Studies have demonstrated that oxadiazole derivatives possess significant antitumor activity. For example, related compounds were evaluated by the National Cancer Institute and showed effective inhibition against various cancer cell lines, indicating that the oxadiazole framework may contribute to anticancer efficacy .

Metabolic Syndrome Treatment

There is growing interest in the use of this compound for treating conditions associated with metabolic syndrome, such as type 2 diabetes and obesity. Some derivatives have been reported to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in glucose metabolism and fat accumulation .

Case Study 1: Muscarinic Receptor Research

A study published in a peer-reviewed journal explored the pharmacological profile of cyclopropyl oxadiazole derivatives as muscarinic receptor modulators. The findings indicated that these compounds could improve cognitive function by enhancing cholinergic signaling without significant side effects associated with non-selective muscarinic agonists .

Case Study 2: Anticancer Activity

In another investigation, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited high levels of growth inhibition, with mean GI50 values indicating potent anticancer activity. This suggests that further development of these compounds could lead to new cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways related to inflammation, pain, or neurotransmission.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

- Compound A (CAS 1775402-83-9): Contains a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group and a 3-methylphenyl ethanone. Unlike the target compound, the oxadiazole here is substituted with a 4-fluorophenyl instead of cyclopropyl, and the fluorophenyl is at the para position versus ortho in the target. This positional difference alters electronic effects and steric interactions .

- Compound B (CAS 288317-51-1) : Features an isoxazole ring substituted with a 2-chloro-6-fluorophenyl group. The replacement of oxadiazole with isoxazole introduces oxygen instead of nitrogen, reducing hydrogen-bond acceptor capacity. The ortho-chlorine substituent increases lipophilicity compared to the target’s cyclopropyl group .

- Compound C (from ): Integrates a 1,2,3-triazole ring alongside the oxadiazole, with an ethoxyphenyl substituent.

Substituent Variations

- Cyclopropyl vs. Allyl/Pyridinyl : In Compound D (), an allyl-pyridinyl-triazole system replaces the cyclopropyl-oxadiazole, introducing sulfur and nitrogen-rich regions. This may alter pharmacokinetics due to increased polar surface area .

Physicochemical Properties

*Estimated based on structural similarity.

- Density and Boiling Point : Compound A’s higher density (1.218 g/cm³) and boiling point (583.4°C) suggest stronger intermolecular forces compared to the target, likely due to its larger molecular weight and methylphenyl group .

Functional and Bioactive Implications

- Metabolic Stability : The cyclopropyl group in the target compound may offer superior resistance to oxidative metabolism compared to Compound B’s chlorofluorophenyl system, which is prone to dehalogenation .

- Solubility : The ethoxyphenyl group in Compound C enhances water solubility, whereas the target’s fluorophenyl and cyclopropyl groups prioritize lipophilicity, favoring blood-brain barrier penetration .

- Receptor Binding : The ortho-fluorine in the target compound could induce steric hindrance or dipole interactions absent in para-substituted analogs like Compound A, impacting selectivity for targets like kinase enzymes .

Biological Activity

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The presence of a piperidine ring contributes to its interaction with biological targets.

- Functional Groups : The cyclopropyl group and the fluorophenyl moiety enhance its lipophilicity and receptor binding affinity.

Molecular Formula : CHNO

Molecular Weight : 297.35 g/mol

1. Muscarinic Receptor Modulation

Recent studies have shown that derivatives of cyclopropyl oxadiazoles exhibit selective activity at muscarinic receptors. For instance, a related compound was identified as a functionally selective M partial agonist with antagonist properties at M and M receptors. This suggests that the compound may modulate cholinergic signaling pathways, which are crucial in various physiological processes including cognition and memory .

2. Antimicrobial Activity

Compounds containing oxadiazole rings have been documented for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related oxadiazole derivatives have demonstrated significant activity against various bacterial strains, indicating potential for further exploration in this area .

3. Anticancer Potential

The anticancer activity of oxadiazole derivatives has been a focus of research. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although specific studies on this compound are scarce, the structural similarities with known active compounds suggest a potential for anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Binding : Interaction with muscarinic receptors could lead to modulation of neurotransmitter release.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or cancer progression.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

- Muscarinic Receptor Study : A study focusing on a cyclopropyl oxadiazole derivative showed promising results in modulating M receptor activity while exhibiting antagonistic effects on M and M receptors .

- Antimicrobial Testing : Research on related oxadiazole compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:

- Friedel-Crafts acylation for introducing the ethanone group (as seen in analogous fluorophenyl-ethanone derivatives) .

- Heterocyclic ring formation (e.g., 1,2,4-oxadiazole) via cyclization of nitrile and hydroxylamine intermediates under controlled pH and temperature .

- Piperidine functionalization using reductive amination or alkylation, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .

Optimization Tips:

- Use Lewis acid catalysts (e.g., AlCl₃) for acylation efficiency.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles, especially for cyclopropyl and oxadiazole moieties (see analogous structures in Acta Crystallographica reports) .

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorophenyl protons (δ 7.1–7.4 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). ¹⁹F NMR confirms fluorine substitution .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).

Purity Assurance:

- HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Methodological Answer: Adopt a split-split-plot design for multi-factor studies (e.g., dose-response, enzyme inhibition):

- Main plots : Test varying concentrations (e.g., 1 nM–100 µM).

- Subplots : Assess different biological targets (e.g., kinases, GPCRs).

- Replicates : Use ≥4 replicates per group to account for biological variability .

Example Workflow:

| Step | Method | Purpose |

|---|---|---|

| 1 | In vitro enzyme assays (e.g., fluorogenic substrates) | Target engagement |

| 2 | Cell viability assays (MTT/XTT) | Cytotoxicity screening |

| 3 | Molecular docking (AutoDock Vina) | Binding mode prediction |

Statistical Analysis:

Q. How can contradictory data on the compound’s physicochemical properties (e.g., solubility, logP) be resolved?

Methodological Answer:

- Comparative analysis : Cross-validate results using orthogonal methods (e.g., shake-flask vs. HPLC for logP measurement) .

- Environmental controls : Standardize temperature (25°C ± 0.5°C) and buffer systems (e.g., PBS pH 7.4) to minimize variability .

- Machine learning : Apply tools like ACD/Percepta to predict logP and pKa, comparing outputs with experimental data .

Case Study:

If solubility in DMSO conflicts between studies, verify water content (Karl Fischer titration) and storage conditions (desiccated vs. humid environments) .

Q. What computational strategies are effective for predicting the compound’s environmental fate and metabolic pathways?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model interactions with environmental matrices (e.g., soil, water) using software like GROMACS .

- QSAR models : Predict biodegradation rates via EPI Suite or TEST software .

- CYP450 metabolism prediction : Use Schrödinger’s BioLuminate to identify potential oxidation sites (e.g., piperidine N-methyl group) .

Data Integration:

| Parameter | Tool | Output |

|---|---|---|

| Biodegradation half-life | EPI Suite | t₁/₂ = 14–28 days |

| Bioaccumulation factor | TEST | BAF < 100 (low risk) |

Q. How can researchers address discrepancies in crystallographic data for structurally similar analogs?

Methodological Answer:

- Database cross-referencing : Compare unit cell parameters (a, b, c, α, β, γ) with Cambridge Structural Database entries .

- Refinement protocols : Use SHELXL for high-resolution refinement, ensuring R-factor < 0.05 .

- Thermal motion analysis : Validate anisotropic displacement parameters (ADPs) to confirm molecular rigidity in cyclopropyl groups .

Q. What methodologies are recommended for studying the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Stability-indicating assays : Use UPLC-PDA to track degradation products (e.g., oxadiazole ring cleavage) .

- Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.